molecular formula C16H16ClN3 B2981713 5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 924828-48-8

5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2981713
CAS No.: 924828-48-8
M. Wt: 285.78
InChI Key: NKIMXRVQKROECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound supplied for research and development purposes. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds recognized as privileged scaffolds in medicinal chemistry due to their resemblance to purine bases . The specific molecular structure features a chlorine atom at the 7-position, which can serve as a versatile handle for further synthetic elaboration through nucleophilic aromatic substitution, allowing researchers to introduce diverse amine or other functional groups to create targeted libraries for screening . The pyrazolo[1,5-a]pyrimidine core is associated with a wide spectrum of biological activities, making derivatives of significant interest in pharmaceutical research. Scientific literature indicates that analogs within this structural class have demonstrated potential as inhibitors of various therapeutic targets . Specifically, some pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase involved in vital cellular processes such as proliferation and migration, representing a promising strategy for treating inflammatory and autoimmune diseases . Other research highlights derivatives acting as cyclin-dependent kinase (CDK) inhibitors, particularly CDK2 and CDK7, which are key regulators of the cell cycle and transcription, thereby presenting opportunities in oncology research, including anti-leukemia applications . Furthermore, structurally similar compounds have shown anti-mycobacterial activity, inhibiting the growth of Mycobacterium tuberculosis , which is relevant for developing new tuberculosis treatments . The tert-butyl and phenyl substituents on the core are typical modifications employed to fine-tune the molecule's lipophilicity, steric bulk, and binding affinity to specific enzymatic pockets, which are critical factors in lead optimization processes . This product is intended for research applications by qualified laboratory professionals. It is strictly for in vitro testing and non-clinical experimentation. All information provided is for research reference only. This chemical is not of pharmaceutical grade and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-16(2,3)13-9-14(17)20-15(19-13)12(10-18-20)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIMXRVQKROECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 5-tert-butyl-3-phenyl-1H-pyrazole-4-carbaldehyde with a chlorinating agent, such as phosphorus oxychloride (POCl3), in the presence of a base like triethylamine. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH), can facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a tert-butyl group at the 5th position, a chlorine atom at the 7th position, and a phenyl group at the 3rd position. It has diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine serves as a building block for synthesizing complex heterocyclic compounds and is used in various organic synthesis reactions. Its unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development. Studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. These compounds can inhibit cancer cell lines, induce apoptosis, inhibit cell migration, and disrupt cell cycle progression.

Applications

  • Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds and can be used in various organic synthesis reactions.
  • Biology The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
  • Medicine It has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
  • Industry The compound can be used in developing new materials with specific properties, such as polymers and coatings.

Chemical Reactions

This compound can undergo substitution, oxidation, reduction, and coupling reactions.

  • Substitution Reactions The chlorine atom at the 7th position can be substituted with nucleophiles like amines or thiols under appropriate conditions.
  • Oxidation and Reduction Reactions The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
  • Coupling Reactions It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Reagents and Conditions

  • Substitution Reactions Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride (NaH), can facilitate substitution reactions.
  • Oxidation Reactions Oxidizing agents like potassium permanganate KMnO4KMnO_4 or hydrogen peroxide H2O2H_2O_2 can be used.
  • Reduction Reactions Reducing agents like sodium borohydride NaBH4NaBH_4 or lithium aluminum hydride LiAlH4LiAlH_4 are commonly employed.
  • Coupling Reactions Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine has garnered attention in medicinal chemistry due to its structural features and promising biological activities. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. It may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit cancer cell lines such as MCF-7 and A549 with IC50 values ranging from 3–10 µM. Mechanistic studies reveal that these compounds can induce apoptosis, inhibit cell migration, and disrupt cell cycle progression.

Inhibition of Mycobacterial ATP Synthase

Another notable biological activity is the inhibition of mycobacterial ATP synthase, which is crucial for combating Mycobacterium tuberculosis (M.tb). Compounds in this class have shown potent inhibitory effects against M.tb growth, indicating potential for developing new anti-tuberculosis therapies .

Anticancer Efficacy

A study evaluated the efficacy of phenylpyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The results indicated that certain analogs significantly inhibited tumor growth and induced apoptosis in MCF-7 cells.

Mycobacterial Inhibition

Mechanism of Action

The mechanism of action of 5-tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties and Bioactivity

The pyrazolo[1,5-a]pyrimidine core allows versatile functionalization, with substituents at positions 3, 5, and 7 critically influencing potency and selectivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name/ID Substituents (Position) Molecular Weight Key Findings
Target Compound 3-Ph, 5-t-Bu, 7-Cl 334.2 (est.)* Hypothesized kinase inhibition based on Cl (electron withdrawal) and tert-butyl (steric bulk) .
Compound 134 3-Et, 5-t-Bu, 7-Carbamoylbiphenyl 549.26 High synthetic yield (82%); carbamoyl group may enhance solubility.
Compound 152 3-Br, 5-Biphenyl, 7-t-Bu 556.13 Bromine at position 3 increases reactivity but may reduce metabolic stability.
Compound 136 3-Ph, 5-t-Bu, 7-Formylbiphenyl 506.22 Formyl group introduces electrophilic reactivity, potential for covalent binding.
Compound 9 3-Ar, 5-trans-4-aminocyclohexanol ~450 (est.) Pim-1 IC50 = 27 nM; 5-substituent critical for potency (100-fold increase) .
Compound 3-(4-Cl-Ph), 5-t-Bu, 7-Cl, 2-Me 334.20 Dual chloro substituents may enhance target affinity but reduce solubility.

*Molecular weight estimated based on similar structures in .

Key Observations:

In contrast, polar groups like trans-4-aminocyclohexanol (Compound 9) drastically enhance Pim-1 inhibition .

Position 7 Substituents : Chlorine at position 7 (target compound) mimics electron-withdrawing groups in SGI-1776 analogs, which are associated with kinase inhibition . Formyl (Compound 136) or carbamoyl (Compound 134) groups introduce polarity but may alter target selectivity.

Position 3 Substituents : Aromatic groups (phenyl, biphenyl) enhance π-π stacking interactions. Bromine (Compound 152) increases molecular weight but may introduce off-target effects.

Biological Activity

5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound belongs to the pyrazolo[1,5-a]pyrimidine family and is characterized by:

  • A tert-butyl group at the 5th position
  • A chlorine atom at the 7th position
  • A phenyl group at the 3rd position

These functional groups contribute to its distinct chemical properties and biological interactions.

The biological activity of 5-tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate the activity of:

  • Kinases involved in cell signaling pathways
  • Receptors implicated in various diseases

This modulation can influence cellular processes such as proliferation, apoptosis, and migration, making it a candidate for therapeutic applications in cancer and other conditions related to enzyme dysregulation.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that compounds similar to 5-tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine can inhibit cancer cell lines such as MCF-7 and A549 with IC50 values ranging from 3–10 µM .
  • Mechanistic studies reveal that these compounds can induce apoptosis, inhibit cell migration, and disrupt cell cycle progression .

Inhibition of Mycobacterial ATP Synthase

Another notable biological activity is the inhibition of mycobacterial ATP synthase, which is crucial for combating Mycobacterium tuberculosis (M.tb). Compounds in this class have shown potent inhibitory effects against M.tb growth, indicating potential for developing new anti-tuberculosis therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidineTert-butyl and chloro substituentsAnticancer, anti-mycobacterial
7-Amino-pyrazolo[4,3-d]pyrimidine derivativesVarying amino substitutionsAnticancer
Substituted pyrazolo[1,5-a]pyrimidinesDifferent side chainsVariable pharmacological properties

This table illustrates how the unique structural features of 5-tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine may lead to distinct biological activities compared to related compounds.

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the efficacy of phenylpyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. The results indicated that certain analogs significantly inhibited tumor growth and induced apoptosis in MCF-7 cells .
  • Mycobacterial Inhibition : Another research effort focused on synthesizing novel pyrazolo[1,5-a]pyrimidin-7-amines that demonstrated potent inhibition against M.tb with favorable pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for 5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine and its analogs?

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or synthetic equivalents. For example, 7-chloro derivatives can be prepared by refluxing precursors in polar solvents like ethanol or pyridine, followed by acidification and crystallization . Modifications at the 5- and 7-positions often involve substitution reactions with chlorinated or tert-butyl-containing reagents under controlled conditions. Key steps include optimizing reaction time (5–6 hours) and temperature (reflux) to achieve yields of 62–70% .

Q. How do researchers characterize the structural integrity of this compound?

Structural validation relies on multi-technique approaches:

  • Spectroscopy : IR confirms functional groups (e.g., C≡N at ~2220 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., tert-butyl protons at δ ~1.45 ppm). MS provides molecular ion verification .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 4.98 Å, b = 18.40 Å) resolve bond lengths and angles, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR data (e.g., unexpected shifts or split peaks) may arise from conformational flexibility or impurities. Mitigation strategies include:

  • Cross-validation : Compare experimental NMR data with computed spectra (DFT calculations) or literature analogs (e.g., 7-amino derivatives in show consistent δ values for aromatic protons) .
  • Purification : Use gradient recrystallization (e.g., ethanol/DMF mixtures) to isolate pure phases and eliminate solvent artifacts .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

Yield optimization requires systematic parameter tuning:

  • Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution at the 7-position, while ethanol improves crystallization .
  • Catalysis : Explore Lewis acids (e.g., AlCl₃) to accelerate cyclocondensation .
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, stoichiometry) and identify critical factors .

Q. How can researchers design experiments to assess the biological activity of this compound?

  • In vitro assays : Screen for antitumor activity using cell viability assays (e.g., MTT) against cancer lines, referencing pyrazolo[1,5-a]pyrimidines' roles as purine antimetabolites .
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., chloro, trifluoromethyl) at positions 5 and 7 to evaluate electronic effects on binding affinity .
  • Molecular docking : Model interactions with target proteins (e.g., KDR kinase) using crystallographic data (e.g., PDB entries) to prioritize synthetic targets .

Methodological Notes

  • Data contradiction analysis : Always cross-reference melting points (e.g., 233–235°C in ) with purity checks (TLC/HPLC) to distinguish polymorphism from impurities .
  • Crystallography : Use SHELXL for structure refinement, ensuring R factors < 0.05 for high-confidence models .
  • Biological testing : Include positive controls (e.g., known kinase inhibitors) and replicate experiments (n ≥ 3) to validate statistical significance .

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